molecular formula C11H12O3 B1601466 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 92016-94-9

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1601466
CAS RN: 92016-94-9
M. Wt: 192.21 g/mol
InChI Key: CCTYOCDEILYYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with a molecular weight of 192.21 . It is a solid substance and its IUPAC name is 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 192.21 . The density, boiling point, and melting point of this compound are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

"2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid" and its derivatives have been a focal point in synthetic chemistry due to their unique structure and reactivity. Studies have reported its use in the synthesis of novel compounds with potential applications in flavoring, pharmaceuticals, and materials science. For instance, Lu Xin-y (2013) described a method for synthesizing a tobacco flavor compound, highlighting the versatility of cyclopropane derivatives in flavor and fragrance chemistry Lu Xin-y, 2013.

Antimicrobial and Antioxidant Activities

K. Raghavendra et al. (2016) synthesized lignan conjugates via cyclopropanation of "2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid" derivatives, demonstrating significant antimicrobial and antioxidant properties. This underscores the potential of cyclopropane derivatives in developing new antimicrobial and antioxidant agents K. Raghavendra et al., 2016.

Substituent Effect and Ionization Studies

Research by Y. Kusuyama (1979) on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, including methoxyphenyl derivatives, provided insights into the electronic effects of substituents on acid strength. This fundamental understanding aids in the design of cyclopropane-based molecules with desired reactivity and stability Y. Kusuyama, 1979.

Radical Cation Studies

The structure and reactivity of vinylcyclopropane radical cations, as studied by T. Herbertz and H. D. Roth (1998), offer valuable information on the electron-transfer photochemistry of cyclopropane derivatives. Such research is crucial for understanding the photochemical behavior of these compounds, which can be applied in photo-initiated polymerization processes T. Herbertz, H. D. Roth, 1998.

Polymerization and Material Science Applications

N. Moszner et al. (1997) explored the radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, derived from "2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid." This work demonstrates the potential of cyclopropane derivatives in creating novel polymeric materials with unique properties N. Moszner, F. Zeuner, V. Rheinberger, 1997.

properties

IUPAC Name

2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTYOCDEILYYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499204, DTXSID80901405
Record name 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

CAS RN

92016-94-9
Record name 2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92016-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 20 mL of tetrahydrofuran. To the stirred solvent was added ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (8 g, 36 mmol). The reaction mixture was cooled to 0° C. and sodium hydroxide (2.1 g, 54 mmol) in water (5 mL) was added drop wise, followed by ethanol (10 mL). The reaction mixture was stirred for 8 h at room temperature. The reaction mixture was concentrated to distill off the solvent; the crude was acidified with 1N hydrochloric acid to make acidic pH and extracted with ethyl acetate (50 mL). The layers were separated; the organic layer was washed with brine solution (20 mL). The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as off white solid (6.5 g, yield: 94.2%). 1H NMR (300 MHz, CDCl3): δ 6.96-6.99 (d, 2H), 6.74-6.77 (d, 2H), 3.71 (s, 3H), 2.46-2.53 (m, 1H), 1.72-1.78 (m, 1H), 1.52-1.58 (m, 1H), 1.27-1.32 (m, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
94.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.